Boceprevir-d9 is a deuterated analog of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infections. The incorporation of deuterium atoms into the molecular structure aims to enhance its pharmacokinetic properties, leading to improved metabolic stability and reduced clearance in the body. This compound is classified as an antiviral agent, specifically targeting the HCV non-structural 3/4A protease, which plays a crucial role in viral replication.
The synthesis of Boceprevir-d9 involves several key steps, typically including:
Industrial production methods focus on scaling these processes while maintaining stringent control over reaction conditions to ensure isotopic purity and high yield .
Boceprevir-d9 has a complex molecular structure characterized by its active site configuration that allows it to effectively inhibit the HCV protease. The incorporation of deuterium alters the molecular dynamics, potentially enhancing its stability and efficacy. The chemical formula for Boceprevir-d9 is , where represents deuterium atoms substituted for hydrogen .
Boceprevir-d9 can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reductions and specific catalysts for oxidation processes .
Boceprevir-d9 functions primarily as a potent inhibitor of the HCV NS3/4A protease. The mechanism involves:
Relevant data indicate that Boceprevir-d9 maintains effective concentrations at lower doses compared to its non-deuterated counterpart .
Boceprevir-d9 has several scientific applications, including:
Boceprevir-d9 incorporates nine deuterium atoms ([D9]) specifically within its tert-butylamine moiety. This targeted deuteration strategy utilizes [D9]-tert-butylamine as the synthetic precursor, enabling efficient isotopic labeling while preserving the compound's bioactive conformation. The deuterium atoms replace all nine hydrogen atoms in the tert-butyl group (three methyl groups, each containing three hydrogen atoms), maintaining molecular geometry while altering mass and vibrational properties critical for analytical detection. This selective labeling approach minimizes synthetic complexity compared to random deuteration patterns, as confirmed by Ren et al., who achieved [D9]boceprevir synthesis in four chemical steps with an exceptional 69% overall yield [1]. The high yield underscores the efficiency of late-stage incorporation of the pre-deuterated tert-butylamine component, avoiding the need for complex deuterium manipulation in sensitive regions like the bicyclic [3.1.0]proline core. Nuclear magnetic resonance (NMR) analysis confirms exclusive deuteration at the tert-butyl site, with no detectable deuterium scrambling into other molecular regions, ensuring isotopic purity essential for metabolic tracing studies [1] [2].
Table 1: Isotopic Labeling Approaches for Deuterated Boceprevir Variants
Isotopologue | Labeling Position | Precursor | Synthetic Steps | Overall Yield |
---|---|---|---|---|
Boceprevir-d9 | tert-butylamine | [D9]-t-butylamine | 4 | 69% |
[¹³C₃]Boceprevir | Peptide backbone | Multiple ¹³C sources | 16 | 2.5% |
[¹⁴C]Boceprevir | Multiple positions | K¹⁴CN | 11 | 16.4% |
The bicyclic [3.1.0]proline moiety ("P2 fragment") constitutes the structurally complex core of boceprevir-d9. While deuterium labeling in boceprevir-d9 focuses on the tert-butylamine moiety, the synthesis of its non-deuterated proline analogue employs innovative chemoenzymatic strategies relevant to isotopologue production. The classical resolution approach for P2 fragment synthesis was superseded by an efficient oxidative desymmetrization process catalyzed by engineered amine oxidases. This biocatalytic step acts on a prochiral diamine precursor, enabling enantioselective oxidation to yield a chiral imine intermediate. Subsequent non-enzymatic steps, including a modified Strecker reaction, construct the strained bicyclic system with the required stereochemical fidelity [3]. Though the deuterium label in boceprevir-d9 resides outside this fragment, the synthetic methodology for the proline core remains critical for overall integration. Recent advances utilize ω-transaminases and monoamine oxidase variants in multi-enzyme cascades to generate chiral amine intermediates under mild conditions, minimizing racemization—a crucial consideration when deuterated building blocks might exhibit altered reaction kinetics [4] [5]. X-ray crystallography confirms that deuterium incorporation in the tert-butyl group does not perturb the conformation of the adjacent proline-derived fragment, as the crystal structure overlay of boceprevir and boceprevir-d9 shows root-mean-square deviation (RMSD) < 0.2 Å for the proline core [2] [9].
The enzymatic oxidative desymmetrization step—central to synthesizing the chiral proline intermediate—was optimized for scalability and stereocontrol through extensive protein engineering of amine oxidases. Wild-type enzymes exhibited insufficient activity and enantioselectivity toward the bulky prochiral diamine substrate. Directed evolution generated mutant oxidase variants with up to 100-fold enhanced catalytic efficiency (kcat/KM) and >99% enantiomeric excess (ee) [3]. This optimization proved essential for manufacturing the kilogram quantities required for deuterated drug production. For deuterated variants like boceprevir-d9, reaction conditions were further refined to accommodate potential kinetic isotope effects (KIEs) from the [D9]-tert-butylamine incorporation. Studies confirmed that the deuteration in the tert-butyl group minimally impacts the kinetics of the final amide bond formation coupling the proline fragment and the deuterated amine, owing to its distal location from the reaction center. However, solvent isotope effects (D2O vs. H2O) were evaluated during enzymatic steps, revealing a modest 1.5-fold reduction in reaction rate requiring compensatory adjustments in incubation time [3] [5]. The final chemoenzymatic process achieved a 16-step synthesis for carbon-13 labeled proline analogues (overall yield 2.5%), while the deuterated version's shorter synthesis benefited from the modular coupling of the pre-formed deuterated amine [1].
Preserving chiral integrity during boceprevir-d9 synthesis is paramount, particularly given the multiple stereocenters in the bicyclic proline fragment. The enzymatic desymmetrization step provides absolute stereocontrol, generating the chiral imine intermediate with >99.5% ee. Subsequent chemical steps, including cyanide addition and cyclization, proceed with retained enantiopurity due to substrate-directed diastereoselectivity [3]. Deuterium incorporation via [D9]-tert-butylamine occurs late in the synthesis during amide coupling, minimizing exposure of the chiral centers to potentially racemizing conditions. NMR and chiral HPLC analyses confirm that boceprevir-d9 maintains identical stereochemical configuration to its non-deuterated counterpart, with no detectable epimerization at the α-carbon centers adjacent to the deuterated tert-butyl group. Computational modeling supports these findings, showing negligible energy differences (<0.1 kcal/mol) between transition states involving deuterated versus non-deuterated tert-butylamine during the amidation reaction [1] [10]. Mass spectrometry reveals the expected molecular ion at m/z 528.73 for C27H36D9N5O5 [M+H]+, with isotopic distribution patterns matching theoretical predictions for nine deuterium atoms incorporation [2].
Table 2: Structural and Analytical Characterization Data for Boceprevir-d9
Characterization Method | Key Parameters | Boceprevir-d9 Findings | Significance |
---|---|---|---|
High-Resolution MS | Molecular ion | m/z 528.73 [M+H]+ (C27H36D9N5O5) | Confirms molecular formula and D9 incorporation |
1H NMR | tert-butyl signal | Absence of signal at δ 1.4 ppm | Verifies complete H/D exchange in tert-butyl |
Chiral HPLC | Retention time | Identical to non-deuterated boceprevir | Confirms retained stereochemistry |
X-ray Crystallography | Bond lengths/angles | RMSD <0.2 Å vs. boceprevir | Validates structural integrity |
Isotopic Purity | Mass distribution | >98% D9 species | Ensures suitability for tracer studies |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0